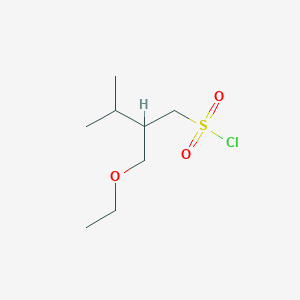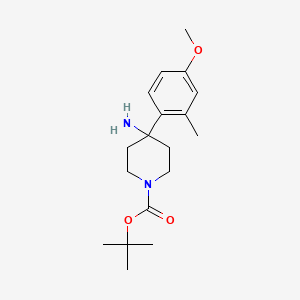
2-(2,3,5-Trimethylphenoxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,5-Trimethylphenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C11H15ClO3S. It is a sulfonyl chloride derivative, which is often used in organic synthesis due to its reactivity and ability to introduce sulfonyl groups into other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5-Trimethylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2,3,5-trimethylphenol with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,5-Trimethylphenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures to manage the reactivity of the sulfonyl chloride group .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can produce sulfonamides, while reactions with alcohols can yield sulfonate esters .
Scientific Research Applications
2-(2,3,5-Trimethylphenoxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into other molecules.
Biology: It can be used to modify biological molecules, such as proteins and peptides, to study their functions and interactions.
Medicine: The compound is used in the synthesis of pharmaceuticals and other bioactive molecules.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,3,5-Trimethylphenoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the sulfonyl chloride group reacts with nucleophiles to form sulfonamide or sulfonate ester bonds .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Another sulfonyl chloride compound, but with a simpler structure.
Benzenesulfonyl chloride: Similar in reactivity but with a different aromatic ring structure.
Tosyl chloride (p-toluenesulfonyl chloride): Commonly used in organic synthesis for similar purposes.
Uniqueness
2-(2,3,5-Trimethylphenoxy)ethane-1-sulfonyl chloride is unique due to the presence of the 2,3,5-trimethylphenoxy group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in specific synthetic applications where other sulfonyl chlorides may not be as effective .
Properties
Molecular Formula |
C11H15ClO3S |
|---|---|
Molecular Weight |
262.75 g/mol |
IUPAC Name |
2-(2,3,5-trimethylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C11H15ClO3S/c1-8-6-9(2)10(3)11(7-8)15-4-5-16(12,13)14/h6-7H,4-5H2,1-3H3 |
InChI Key |
NCEZPHJOISVRIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCS(=O)(=O)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Amino-2-[2-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B13615571.png)



